tert-butyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate
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Description
Synthesis Analysis
The synthesis of benzothiazoles, which is a component of the compound, has been reported in the literature . A simple trituration method for the synthesis of 2-substituted benzothiazoles derived from N-protected amino acids and 2-aminothiophenol using molecular iodine as a mild Lewis acid catalyst has been proposed . The reaction occurs in one step for 20–25 min in solvent-free conditions and provides the target products in excellent yields .
Scientific Research Applications
Organic Synthesis Applications
In organic chemistry, compounds related to tert-butyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate have been used as building blocks in the synthesis of complex molecules. For instance, tert-butyl perbenzoate, which shares structural similarities, has been employed as a substitute for benzoquinone in mild (room-temperature) Fujiwara-Moritani reactions, facilitating the coupling between acetanilides and butyl acrylate under homogeneous conditions. This methodology has been enhanced by incorporating Cu(OAc)2 as a cocatalyst, demonstrating the potential of tert-butyl derivatives in facilitating organic transformations (Xinzhu Liu & K. K. Hii, 2011).
Materials Science and Sensory Applications
In materials science, benzothiazole modified carbazole derivatives, including those with tert-butyl groups, have shown promising applications in the development of sensory materials. Specifically, these compounds can form organogels that emit strong blue light and can detect volatile acid vapors, showcasing their utility as fluorescent sensory materials. This demonstrates the significance of tert-butyl groups in facilitating the organogelation of π-gelators, thus contributing to the development of efficient chemosensors (Jiabao Sun et al., 2015).
Catalysis and Environmental Applications
Tert-butyl derivatives have also found applications in catalysis, particularly in the fixation of carbon dioxide and other small molecules. The bifunctional frustrated Lewis pair 1-[bis(pentafluorophenyl)boryl]-3,5-di-tert-butyl-1H-pyrazole has been employed for the fixation of carbon dioxide, yielding adducts as zwitterionic, bicyclic boraheterocycles. This process is highly exothermic and proceeds with a low energy barrier, illustrating the potential of tert-butyl-containing compounds in environmental chemistry and catalysis (Eileen Theuergarten et al., 2012).
Properties
IUPAC Name |
tert-butyl 2-[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5S/c1-22(2,3)28-19(24)12-26-14-9-8-13-10-15(21(25)27-17(13)11-14)20-23-16-6-4-5-7-18(16)29-20/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYLLOAKFREHCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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